Sodium 1-acetylindoline-2-sulfonate

Vue d'ensemble

Description

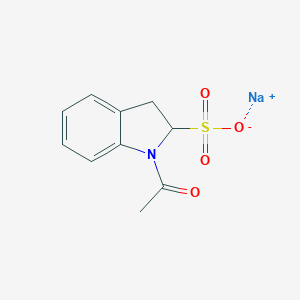

Sodium 1-acetylindoline-2-sulfonate: is a chemical compound with the molecular formula C₁₀H₁₀NNaO₄S and a molecular weight of 263.25 g/mol . It is a derivative of indoline, a bicyclic heterocycle, and is used primarily in research settings . This compound is known for its solubility in water and its stability when stored at -20°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium 1-acetylindoline-2-sulfonate can be synthesized from sodium indoline-2-sulfonate and acetic anhydride . The reaction involves heating sodium indoline-2-sulfonate with acetic anhydride at 70°C for 2 hours under a nitrogen atmosphere, followed by an increase in temperature to 90°C for an additional 0.5 hours . The reaction mixture is then cooled, filtered, and washed with ethyl acetate to yield the product as a white solid .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis process described above can be scaled up for industrial purposes. The key factors in industrial production would include maintaining reaction conditions and ensuring the purity of the starting materials and reagents.

Analyse Des Réactions Chimiques

Types of Reactions: Sodium 1-acetylindoline-2-sulfonate undergoes various chemical reactions, including:

Substitution Reactions: The sulfonate group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The indoline ring can undergo oxidation to form indole derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

Substitution Reactions: Products include various substituted indoline derivatives.

Oxidation: Indole derivatives are formed.

Reduction: Reduced forms of the indoline ring are produced.

Applications De Recherche Scientifique

Chemistry

SAIS is primarily utilized as a precursor in the synthesis of indole derivatives. These derivatives are crucial in developing pharmaceuticals and agrochemicals due to their diverse biological activities.

Biology

Indole derivatives, including those derived from SAIS, have been extensively studied for their biological activities:

- Anticancer Properties : Research indicates that certain indole derivatives exhibit cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : Some studies have shown that indole compounds can inhibit the growth of bacteria and fungi.

- Anti-inflammatory Effects : Indole derivatives have been linked to the modulation of inflammatory pathways.

Medicine

The therapeutic potential of SAIS and its derivatives is being explored for treating various diseases, including:

- Neurological Disorders : Due to structural similarities to neurotransmitters, SAIS may influence neurotransmission pathways.

- Cancer Treatment : Investigations into its effects on cancer cell proliferation and apoptosis are ongoing.

Industrial Applications

SAIS finds utility in synthesizing dyes, pigments, and other industrial chemicals. Its stability and solubility make it an attractive candidate for various chemical processes.

Comparative Efficacy Table

The following table summarizes the efficacy of SAIS compared to related compounds:

| Compound | IC50 (μM) | CC50 (μM) | Notes |

|---|---|---|---|

| Sodium 1-acetylindoline-2-sulfonate | N/A | >80 | Promotes muscle protein synthesis |

| Indole-2-carboxylic acid | 32.37 | >80 | Effective HIV-1 integrase inhibitor |

| Methyl (S)-1-acetylindoline-2-carboxylate | N/A | N/A | Proline mimetic with structural relevance |

Case Studies and Research Findings

Several studies have explored the biological effects of SAIS:

Muscle Protein Synthesis

In a controlled study involving human serum samples, SAIS administration led to significant increases in markers associated with muscle protein synthesis. This suggests potential applications in sports nutrition and recovery protocols.

Integrase Inhibition

While direct studies on SAIS's effect on HIV-1 integrase are lacking, related compounds such as indole-2-carboxylic acid derivatives have demonstrated effective inhibition with an IC50 value of 32.37 μM. The structural similarities warrant further investigation into SAIS's potential as an integrase inhibitor.

Cytotoxicity Studies

Preliminary cytotoxicity assays indicate that SAIS does not exhibit significant toxicity at concentrations effective for enhancing protein synthesis. This safety profile positions it as a candidate for further clinical evaluation.

Mécanisme D'action

The mechanism of action of sodium 1-acetylindoline-2-sulfonate involves its interaction with various molecular targets and pathways. The indoline ring structure allows it to participate in a range of biochemical reactions, including binding to enzymes and receptors. The sulfonate group enhances its solubility and reactivity, facilitating its use in various chemical and biological processes .

Comparaison Avec Des Composés Similaires

- Sodium indoline-2-sulfonate

- N-acetyl-2-indolinecarboxylic acid methyl ester

- 2-methylene-1,3,3-trimethylindoline

- 1-amino-2,3,3-trimethylindoline

- 2-oxoindoline-5-carboxylic acid

Uniqueness: Sodium 1-acetylindoline-2-sulfonate is unique due to its specific acetylation at the indoline ring, which imparts distinct chemical properties and reactivity compared to other indoline derivatives. This acetylation enhances its stability and solubility, making it particularly useful in various research and industrial applications .

Activité Biologique

Sodium 1-acetylindoline-2-sulfonate (SAIS) is a compound that has garnered attention in various biological and pharmacological studies due to its potential therapeutic applications. This article delves into the biological activity of SAIS, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is derived from indole, a heterocyclic compound known for its diverse biological activities. The structure of SAIS allows it to interact with various biological targets, making it a subject of interest in drug development.

The biological activity of SAIS is primarily attributed to its ability to modulate biochemical pathways involved in cellular processes. Key mechanisms include:

Case Studies and Research Findings

Several studies have explored the biological effects of SAIS and related compounds:

- Muscle Protein Synthesis : In a controlled study, SAIS was administered to human serum samples, resulting in significant increases in markers associated with muscle protein synthesis. This suggests potential applications in sports nutrition and recovery protocols .

- Integrase Inhibition : Related compounds such as indole-2-carboxylic acid derivatives were shown to inhibit HIV-1 integrase effectively. For instance, one derivative exhibited an IC50 value of 32.37 μM against the integrase strand transfer process . While direct studies on SAIS's effect on integrase are lacking, the structural similarities warrant further investigation.

- Cytotoxicity Studies : Safety profiles are essential for any therapeutic agent. Preliminary cytotoxicity assays indicate that SAIS does not exhibit significant toxicity at concentrations effective for enhancing protein synthesis, making it a candidate for further clinical evaluation .

Comparative Efficacy Table

The following table summarizes the efficacy of SAIS compared to related compounds:

| Compound | IC50 (μM) | CC50 (μM) | Notes |

|---|---|---|---|

| This compound | N/A | >80 | Promotes muscle protein synthesis |

| Indole-2-carboxylic acid | 32.37 | >80 | HIV-1 integrase inhibitor |

| Methyl (S)-1-acetylindoline-2-carboxylate | N/A | N/A | Proline mimetic with structural relevance |

Propriétés

IUPAC Name |

sodium;1-acetyl-2,3-dihydroindole-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S.Na/c1-7(12)11-9-5-3-2-4-8(9)6-10(11)16(13,14)15;/h2-5,10H,6H2,1H3,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAZCMFZYBOAGI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC2=CC=CC=C21)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10NNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369456 | |

| Record name | sodium 1-acetylindoline-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26807-69-2 | |

| Record name | sodium 1-acetylindoline-2-sulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.